BW 245C is a synthetic compound known chemically as (4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid. It is classified as a potent agonist for the prostaglandin D2 receptor subtype DP1. The compound has garnered attention in scientific research due to its high selectivity and affinity for this receptor, with a binding inhibition constant (Ki) of approximately 0.9 nM for [3H]-prostaglandin D2 in isolated human platelet membranes .
BW 245C is primarily sourced from chemical manufacturers specializing in research chemicals, such as Cayman Chemical and APExBIO. It is classified under the Chemical Abstracts Service number 72814-32-5 and has been categorized under various classifications including acute toxicity and skin irritation according to the Globally Harmonized System (GHS) .
The synthesis of BW 245C typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexylmethyl ketone with ethyl oxalyl chloride to form an intermediate compound, which is subsequently reacted with hydrazine to yield BW 245C. The reaction conditions generally require organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Key steps in the synthesis include:
Industrial production follows similar synthetic routes but emphasizes rigorous quality control to ensure purity and consistency.
BW 245C possesses a molecular formula of and a molecular weight of approximately 368.47 g/mol . Its structural features include:
The compound's unique structure contributes to its biological activity, particularly its selectivity for the DP1 receptor .
BW 245C primarily undergoes substitution reactions due to its reactive functional groups. Common types of reactions include:
The major products formed depend on the specific reagents and conditions used, with potential outcomes including halogenated derivatives or carboxylic acids .
BW 245C acts primarily as an agonist for the DP1 receptor, influencing various physiological responses. Upon binding to this receptor, it induces vasodilation and inhibits platelet aggregation, which are critical in cardiovascular dynamics. Studies have shown that administration of BW 245C can lead to significant changes in pulse pressure and heart rate, indicating its potential therapeutic applications in managing cardiovascular conditions .
The mechanism involves activation of intracellular signaling pathways that modulate vascular tone and platelet function, contributing to its effects on blood flow and clotting processes .
BW 245C has several applications in scientific research, particularly in pharmacology:
BW 245C (chemical name: (4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid) is a hydantoin-derived synthetic prostanoid functioning as a highly selective agonist of the DP1 (D prostanoid) receptor subtype. Its binding affinity for human DP1 receptors is exceptionally potent, with a reported Ki of 0.9 nM in competitive radioligand displacement assays using isolated human platelet membranes [3] [8]. This selectivity is attributed to its structural mimicry of endogenous prostaglandin D2 (PGD2), the natural ligand for DP1 receptors. Upon binding, BW 245C triggers conformational changes in the DP1 receptor, stabilizing its active Gs-coupled state. This leads to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels—a hallmark of DP1 receptor signaling [4] [6].
Functional studies in recombinant systems (HEK293 cells expressing human DP1 receptors) confirm BW 245C’s efficacy, demonstrating cAMP elevation with an EC50 of 0.7 nM [3]. Intriguingly, species-specific differences exist: BW 245C inhibits ADP-induced platelet aggregation in humans (IC50 = 2.5 nM) but exhibits lower potency in rats (IC50 = 250 nM) [3] [8], highlighting evolutionary divergence in DP1 receptor pharmacology.
Table 1: Binding and Functional Parameters of BW 245C at DP1 Receptors
Parameter | Value | Experimental System | Source |
---|---|---|---|
Ki | 0.9 nM | Human platelet membranes | [3] [8] |
cAMP EC50 | 0.7 nM | HEK293 cells (hDP receptor) | [3] |
Human platelet IC50 | 2.5 nM | ADP-induced aggregation | [8] |
Rat platelet IC50 | 250 nM | ADP-induced aggregation | [8] |
BW 245C’s selectivity for DP1 over other prostanoid receptors has been rigorously quantified. In radioligand binding assays using human recombinant receptors, BW 245C displays >1,000-fold selectivity for DP1 versus EP1–4, FP, IP, and TP receptors [5] [6]. For example, at EP3 receptors (which often oppose DP1-mediated cAMP signaling), BW 245C shows negligible affinity (Ki > 10,000 nM) [5]. This specificity is further evidenced by functional studies:
A critical finding arises from studies of receptor cross-talk: In canine colon, BW 245C induces epithelial ion transport via EP receptors (not DP1), as confirmed by cross-desensitization experiments with PGE2 [1]. This implies that BW 245C’s in vivo actions may involve off-target pathways in certain tissues, challenging the assumption of universal DP1 selectivity.
Table 2: Selectivity Profile of BW 245C Across Prostanoid Receptors
Receptor Subtype | Affinity/Efficacy | Functional Response |
---|---|---|
DP1 (Human) | Ki = 0.9 nM | cAMP ↑, Platelet inhibition (IC50 = 2.5 nM) |
EP1–4 | Ki > 1,000 nM | No significant activity |
FP/IP/TP | Ki > 1,000 nM | No significant activity |
Canine colon EP | Moderate agonism | Cl- secretion (Isc ↑) |
Beyond classical Gs/cAMP activation, BW 245C exhibits functional selectivity (biased agonism) at DP1 receptors. In lung fibroblasts, BW 245C (0.01–1 μM) suppresses TGF-β-induced collagen secretion and proliferation via cAMP-dependent pathways, independent of calcium flux or MAP kinase modulation [4]. This bias toward cAMP/PKA signaling overrides profibrotic pathways, underpinning BW 245C’s efficacy in murine lung fibrosis models [4].
Allosteric effects are also implicated in receptor trafficking: In endothelial cells, BW 245C (0.1–3 μM) enhances barrier integrity by stabilizing cortical actin via PKA-mediated phosphorylation of vascular endothelial cadherin (VE-cadherin) [2]. This occurs without recruiting β-arrestin—a common mediator of receptor internalization—suggesting that BW 245C preferentially stabilizes DP1 conformations favoring sustained Gs coupling over internalization.
Ligand-specific receptor dimerization may further explain its actions: DP1 receptors form heterodimers with EP1 receptors in some tissues. BW 245C’s inability to activate EP1 receptors [5] prevents crosstalk that otherwise dampens cAMP responses (e.g., via EP1’s Gq-Ca2+ pathway), thereby amplifying its anti-fibrotic and barrier-protective effects [4] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8